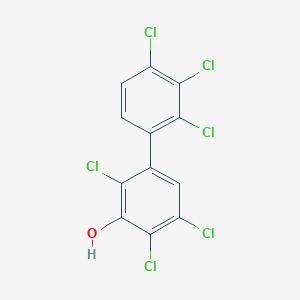
2,2',3',4,4',5-Hexachlorobiphenyl-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. due to their environmental persistence and potential health hazards, their production was banned in many countries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol, was historically conducted through batch or continuous processes. The chlorination of biphenyl was performed in large reactors, and the resulting mixture of chlorinated biphenyls was then separated and purified using distillation and other techniques.
化学反应分析
Types of Reactions: 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different halogen atoms or functional groups.
科学研究应用
2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol has been extensively studied in various scientific fields:
Chemistry: It is used as a reference material in analytical chemistry for the study of polychlorinated biphenyls.
Biology: Research on its effects on biological systems, including its impact on enzyme activity and gene expression.
Medicine: Studies on its potential health effects, including its role as an endocrine disruptor.
Industry: Historically used in electrical equipment, hydraulic fluids, and plasticizers.
作用机制
The mechanism of action of 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism of the compound and its subsequent effects on cellular processes. Additionally, it can affect the dopaminergic system by inhibiting dopamine uptake and synthesis .
相似化合物的比较
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar properties but different chlorine substitution pattern.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Similar in structure but with different chlorine positions.
Uniqueness: 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its hydroxyl group also adds to its distinct properties compared to other polychlorinated biphenyls.
属性
IUPAC Name |
2,3,6-trichloro-5-(2,3,4-trichlorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)11(18)12(19)9(5)16/h1-3,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMBZIUKIZYLED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904125 |
Source


|
| Record name | 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149589-59-3 |
Source


|
| Record name | 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)
![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)
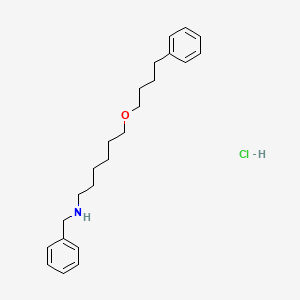
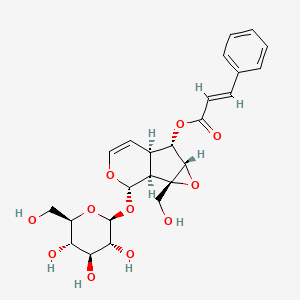
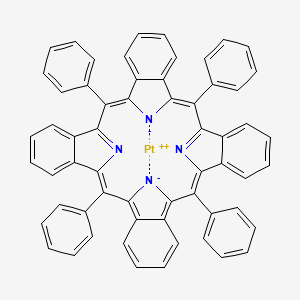
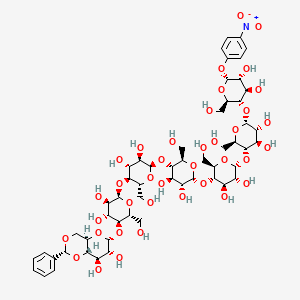

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)
![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)
